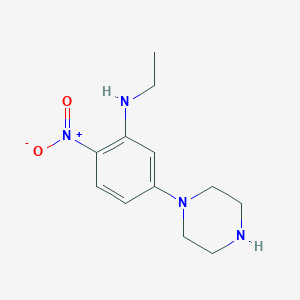

N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Description

The exact mass of the compound N-ethyl-2-nitro-5-(1-piperazinyl)aniline is 250.14297583 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-ethyl-2-nitro-5-(1-piperazinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-nitro-5-(1-piperazinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-nitro-5-piperazin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-2-14-11-9-10(3-4-12(11)16(17)18)15-7-5-13-6-8-15/h3-4,9,13-14H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIIWRXQRBBQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-2-nitro-5-(1-piperazinyl)aniline chemical structure

Technical Monograph: N-Ethyl-2-nitro-5-(1-piperazinyl)aniline

Executive Summary & Chemical Identity

N-Ethyl-2-nitro-5-(1-piperazinyl)aniline is a specialized nitrogenous heterocycle serving as a critical intermediate in the synthesis of pharmaceuticals (specifically 5-HT6 receptor antagonists and kinase inhibitors) and high-performance disperse dyes.[1] Structurally, it is characterized by a "push-pull" electronic system: the electron-withdrawing nitro group at the ortho position locks the conformation of the electron-donating ethylamino group via intramolecular hydrogen bonding, while the piperazine moiety at the meta position (relative to the amine) acts as a secondary donor and solubilizing handle.

Chemical Descriptors

| Property | Specification |

| IUPAC Name | N-Ethyl-2-nitro-5-(piperazin-1-yl)aniline |

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | ~250.30 g/mol |

| CAS Registry | Analogous to96103-52-5 (un-ethylated parent) |

| Core Scaffold | 1,2,5-Trisubstituted Benzene (Nitroaniline) |

| Appearance | Deep yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Analysis & Electronic Properties

The reactivity and biological utility of this compound are dictated by its specific substitution pattern.

-

The Nitro-Amine Lock: The nitro group at position 2 and the ethylamino group at position 1 form a planar six-membered pseudo-ring via an intramolecular hydrogen bond (

).[1] This interaction reduces the basicity of the aniline nitrogen and creates a strong dipole moment. -

The Piperazine Handle: Located at position 5 (para to the nitro group), the piperazine ring is electronically coupled to the nitro group. The nitro group activates the C5 position for Nucleophilic Aromatic Substitution (

) during synthesis, facilitating the introduction of the piperazine ring. -

Steric Considerations: The

-ethyl group adds lipophilicity and steric bulk compared to the methyl or unsubstituted analogs, often improving the pharmacokinetic profile (permeability) of downstream drug candidates.

Synthetic Architecture

The synthesis of N-ethyl-2-nitro-5-(1-piperazinyl)aniline is best approached via a convergent Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The most efficient route utilizes 5-chloro-2-nitroaniline as the starting material.[1] The nitro group activates the chlorine at the para position (C5) for displacement by piperazine. The

Optimized Protocol (Step-by-Step)

Step 1: N-Ethylation of Precursor [1]

-

Reagents: 5-Chloro-2-nitroaniline, Ethyl Iodide (EtI), Potassium Carbonate (

).[1] -

Conditions: 60°C, 4 hours.

-

Mechanism:

attack of the aniline nitrogen on the ethyl iodide. -

Note: Control stoichiometry to prevent over-alkylation to the diethyl species.

Step 2:

-

Reagents: N-Ethyl-5-chloro-2-nitroaniline (Intermediate), Piperazine (anhydrous, 3.0 eq),

.[1] -

Solvent: DMSO or Acetonitrile (Reflux).

-

Conditions: 100-120°C, 8-12 hours.[1]

-

Workup: Pour into ice water; the product precipitates as a yellow solid.[4] Filtration and recrystallization from Ethanol.[2]

Visual Synthesis Workflow

Figure 1: Convergent synthesis pathway utilizing the activating nature of the ortho-nitro group.[1]

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals in

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic C3-H | 7.90 - 8.00 | Doublet ( | Proton ortho to Nitro (deshielded).[1] |

| Aromatic C6-H | 6.20 - 6.30 | Doublet ( | Proton ortho to Amino (shielded).[1] |

| Aromatic C4-H | 6.35 - 6.45 | Doublet of Doublets | Coupling with C3 and C6.[1] |

| N-H (Aniline) | 8.10 - 8.30 | Broad Singlet | Deshielded by H-bond to Nitro.[1] |

| Piperazine ( | 3.20 - 3.60 | Multiplets | Distinct signals for protons |

| Ethyl ( | 3.30 - 3.40 | Quartet | Methylene of the ethyl group. |

| Ethyl ( | 1.15 - 1.25 | Triplet | Terminal methyl group.[1] |

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry, particularly for targets requiring a hydrogen-bond acceptor/donor motif linked to a basic amine.[1]

-

5-HT6 Receptor Antagonists: The

-ethyl-piperazinyl-aniline core mimics the pharmacophore required for binding to serotonin receptors, often used in developing antipsychotics and cognitive enhancers [1].[1] -

SIRT6 Inhibitors: Analogs of nitro-piperazinyl anilines have been identified as modulators of Sirtuin 6, an enzyme involved in DNA repair and metabolism.[1] The piperazine tail extends into the solvent-exposed region of the enzyme pocket [2].[1]

-

Kinase Inhibitors: The aniline amine can be further derivatized (e.g., acrylation) to form covalent inhibitors, while the piperazine improves solubility and bioavailability.

Safety & Handling Protocols

-

Hazard Identification: Nitroanilines are generally toxic by inhalation, ingestion, and skin absorption.[1] They may cause methemoglobinemia (blue skin discoloration due to oxygen deprivation in blood).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperazine secondary amine.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides

are generated).

References

-

PubChem. (2021).[5] N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline | C19H24N4O3.[1][5][6] National Library of Medicine. Link

-

BenchChem. (2025).[2][3] The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs. Link

-

ChemicalBook. (2024).[7] Synthesis of 2-Nitro-5-(1-piperazinyl)aniline and related intermediates. Link

-

BOC Sciences. (2023). N-Ethyl-2-nitroaniline Building Blocks and Derivatives.

Sources

- 1. N-ETHYL-2-NITROANILINE | CAS:10112-15-9 | Atomaxchem [en.atomaxchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline | C19H24N4O3 | CID 3142696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Search results [chemdiv.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

Introduction: Navigating the Landscape of Substituted Nitroanilines

An In-Depth Technical Guide to 5-(1-piperazinyl)-N-ethyl-2-nitroaniline and Its Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(1-piperazinyl)-N-ethyl-2-nitroaniline represents a specific molecular architecture of interest in medicinal chemistry and materials science. While this exact N-ethyl derivative is not extensively cataloged in commercial databases, its core structure, 2-nitro-5-(piperazin-1-yl)aniline, is a well-established chemical intermediate. This guide provides a comprehensive technical overview of this class of compounds, synthesizing data from closely related and commercially available analogs to build a predictive profile of the target molecule. By understanding the synthesis, properties, and applications of its parent compounds and substituted variants, researchers can effectively approach the design and execution of studies involving 5-(1-piperazinyl)-N-ethyl-2-nitroaniline.

The strategic combination of a nitroaniline scaffold with a piperazine moiety imparts unique electronic and physicochemical properties, making these compounds valuable starting points for the development of novel therapeutics and functional materials. The piperazine ring, a common pharmacophore, offers a site for further functionalization to modulate solubility, basicity, and target engagement. The nitroaniline core, with its electron-withdrawing nitro group, is a key precursor for the synthesis of benzimidazoles and other heterocyclic systems of significant biological interest.

This guide will delve into the nomenclature, chemical properties, a proposed synthetic pathway, and potential applications of 5-(1-piperazinyl)-N-ethyl-2-nitroaniline, grounded in the established chemistry of its structural relatives.

Nomenclature and Synonyms: Establishing a Clear Identity

To ensure clarity in scientific communication, it is crucial to define the nomenclature of the target compound and its relevant analogs.

The systematic IUPAC name for the target compound is N-ethyl-2-nitro-5-(piperazin-1-yl)aniline .

Due to the limited specific data on this compound, this guide will draw insights from the following closely related and well-documented molecules:

-

5-(4-Methylpiperazin-1-yl)-2-nitroaniline : A commercially available analog where the piperazine nitrogen is substituted with a methyl group.[1][2][3][4]

-

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline : Another commercially available analog with an ethyl group on the distal piperazine nitrogen.[5][6]

-

2-Nitro-5-(1-piperazinyl)aniline : The parent amine, lacking substitution on the distal piperazine nitrogen.[7]

-

N-Ethyl-2-nitroaniline : This compound features the N-ethyl aniline core but lacks the piperazine substituent.[8][][10]

A comprehensive list of synonyms and identifiers for these key analogs is provided in the table below.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine; 5-(4-Methylpiperazino)-2-nitroaniline | 23491-48-7 | C11H16N4O2 | 236.27 |

| 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline | N/A | 23470-40-8 | C12H18N4O2 | 250.30 |

| 2-Nitro-5-(1-piperazinyl)aniline | 5-(Piperazin-1-yl)-2-nitroaniline | 96103-52-5 | C10H14N4O2 | 222.24 |

| N-Ethyl-2-nitroaniline | N/A | 10112-15-9 | C8H10N2O2 | 166.18 |

Proposed Synthesis of N-ethyl-2-nitro-5-(piperazin-1-yl)aniline: A Logical Approach

The synthesis of N-ethyl-2-nitro-5-(piperazin-1-yl)aniline can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is well-documented for the synthesis of related piperazinyl-nitroaniline compounds.[7][11] The proposed pathway involves the reaction of a suitable N-ethyl-halo-nitroaniline with piperazine.

The causality behind this experimental choice lies in the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack by the piperazine amine. The halogen at the 5-position serves as a good leaving group.

Sources

- 1. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem [lookchem.com]

- 2. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 23470-40-8|5-(4-Ethylpiperazin-1-yl)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 6. 1509397-22-1|3-(4-Ethylpiperazin-1-yl)-N-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]

- 7. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 10. N-ETHYL-2-NITROANILINE | CAS:10112-15-9 | Atomaxchem [en.atomaxchem.com]

- 11. benchchem.com [benchchem.com]

Physical Properties and Characterization of Piperazinyl Nitroaniline Derivatives

Executive Summary & Structural Significance[1][2]

The integration of a piperazine moiety with a nitroaniline core creates a scaffold of immense utility in medicinal chemistry and materials science. This guide focuses on 1-(4-nitrophenyl)piperazine and its N-substituted derivatives.

These compounds are defined by a "push-pull" electronic architecture: the piperazine nitrogen acts as an electron donor, while the nitro group on the aromatic ring serves as a strong electron acceptor. This conjugation dictates their physical properties—ranging from solvatochromism to specific pKa shifts—and underpins their biological activity as antimicrobial, antitubercular, and CNS-active agents.

Structural Characterization & Synthesis Logic

The Core Scaffold

The parent compound, 1-(4-nitrophenyl)piperazine , consists of a piperazine ring locked in a chair conformation, attached to the para-position of a nitrobenzene ring.

-

Electronic Effect: The p-nitro group exerts a strong mesomeric withdrawing effect ($ -M $), significantly reducing the electron density on the aniline nitrogen (N1 of the piperazine). This reduces the basicity of N1, leaving the distal nitrogen (N4) as the primary basic center.

-

Conformational Lock: The bulky nitrophenyl group typically occupies the equatorial position of the piperazine chair to minimize 1,3-diaxial interactions.

Synthesis Workflow (SNAr Mechanism)

The most robust synthesis involves a Nucleophilic Aromatic Substitution ($ S_NAr $) of 4-nitrochlorobenzene (or 4-fluoronitrobenzene) with excess piperazine.

Figure 1: Synthetic pathway for the piperazinyl nitroaniline core via nucleophilic aromatic substitution.

Physical & Physicochemical Properties[1][3][4][5][6][7][8]

Thermodynamic & Solubility Profile

The physical behavior of these derivatives is dominated by the polarity of the nitro group and the hydrogen-bonding capability of the piperazine NH.

| Property | Value / Range | Mechanistic Insight |

| Melting Point | 128–132 °C (Parent) | High MP due to intermolecular hydrogen bonding (N-H···O=N) and |

| pKa (N4) | ~8.5 – 9.0 | The distal nitrogen (N4) remains basic but is slightly less basic than unsubstituted piperazine (pKa ~9.8) due to the inductive pull of the nitrophenyl system. |

| pKa (N1) | < 1.0 | The aniline nitrogen is essentially non-basic due to resonance delocalization into the nitro ring. |

| LogP | 1.2 – 1.8 | Moderate lipophilicity. The piperazine ring lowers LogP compared to nitroaniline, enhancing aqueous solubility at physiological pH (when protonated). |

| Solubility | Low in neutral water; High in acidic media | Solubility is pH-dependent. Formation of HCl or mesylate salts drastically improves aqueous solubility for drug formulation. |

Spectroscopic Signatures

Identification relies on distinct spectral shifts caused by the "push-pull" electronic system.

UV-Vis Spectroscopy (Solvatochromism)

-

Phenomenon: These derivatives exhibit a strong Intramolecular Charge Transfer (ICT) band.

-

Observation: In non-polar solvents (Hexane), the

is blue-shifted (~360 nm). In polar aprotic solvents (DMSO/DMF), a bathochromic (red) shift occurs (~390–400 nm) as the solvent stabilizes the charge-separated excited state.

Infrared (FTIR) Markers

-

$ \nu_{N-H} $: A sharp band at 3300–3350 cm⁻¹ (only if N4 is unsubstituted).

-

$ \nu_{NO_2} $: Two strong bands at 1500–1530 cm⁻¹ (asymmetric) and 1300–1350 cm⁻¹ (symmetric).

-

$ \nu_{C-N} $: Strong stretch at 1240–1260 cm⁻¹ indicating the aryl-amine bond.

NMR Characterization (

H)

-

Aromatic Region: Two doublets (AA'BB' system) at ~6.8 ppm (ortho to amine) and ~8.1 ppm (ortho to nitro). The large downfield shift of the latter confirms the nitro group's deshielding effect.

-

Aliphatic Region: Two triplets at ~3.4 ppm (protons adjacent to Ar-N) and ~2.9 ppm (protons adjacent to distal N).

Crystallography & Solid-State Logic

The solid-state arrangement is critical for formulation stability. X-ray diffraction studies of piperazinyl nitroanilines reveal a consistent supramolecular assembly .

-

Primary Interaction: Strong N-H···O hydrogen bonds link the distal piperazine NH to the nitro oxygen of an adjacent molecule, forming infinite 1D chains.

-

Secondary Interaction:

- -

Hirshfeld Surface Analysis: Often shows that O···H interactions contribute >40% to the crystal packing energy, validating the dominance of the nitro-amine interaction.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)piperazine

Objective: Selective mono-arylation of piperazine.

-

Reagents: 4-Nitrochlorobenzene (10 mmol), Piperazine (anhydrous, 40 mmol), Potassium Carbonate (20 mmol), DMSO (15 mL).

-

Procedure:

-

Dissolve 4-nitrochlorobenzene in DMSO.

-

Add piperazine and $ K_2CO_3 $. Note: Excess piperazine acts as both reactant and base.

-

Heat to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Pour reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Filter and wash copiously with water to remove excess piperazine.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield: Typically 85–90%. Yellow needles.

Protocol B: Potentiometric pKa Determination

Objective: Determine ionization constant of the distal nitrogen.

-

Preparation: Dissolve 5 mg of the derivative in a mixed solvent system (e.g., 30 mL of 50% Methanol/Water) to ensure solubility.

-

Titration: Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.

-

Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to estimate the aqueous pKa.

-

Structure-Activity Relationship (SAR) Visualization

The physical properties directly influence biological applications. The diagram below maps the structural features to their functional impact.

Figure 2: Structure-Property-Application relationship mapping for drug development.

References

-

Chaudhary, P., et al. (2006).[1] "Synthesis and biological profiling of novel piperazine derivatives." Journal of Medicinal Chemistry.

-

Lu, J. (2007).[1] "Crystal structure and rectification properties of 4-nitrophenylpiperazinium salts." Spectrochimica Acta Part A.

-

Kharb, R., et al. (2012).[1] "Pharmacological significance of piperazine scaffold: A review." European Journal of Medicinal Chemistry.

-

PubChem. "1-(4-Nitrophenyl)piperazine Compound Summary." National Library of Medicine.

-

Mahesha, et al. (2022). "Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium salts." IUCrData.

Sources

Technical Guide: Solubility of N-ethyl-2-nitro-5-(1-piperazinyl)aniline in DMSO

[1][2]

Executive Summary & Chemical Identity[1][2]

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a specialized nitroaniline derivative, typically utilized as a synthetic intermediate in the development of piperazine-based pharmaceuticals (e.g., antipsychotics or kinase inhibitors) or as a functionalized dye precursor.[1][2]

While direct experimental solubility data for this specific N-ethylated variant is often proprietary, its physicochemical behavior can be accurately extrapolated from its structural parent, 2-Nitro-5-(1-piperazinyl)aniline (CAS 96103-52-5), and the principles of solvation thermodynamics in polar aprotic solvents.[1]

Structural Analysis & Solvation Mechanism

The molecule comprises three distinct functional domains that dictate its interaction with DMSO:

| Functional Domain | Property | Interaction with DMSO |

| Nitro Group (-NO₂) | Strong Dipole (Electron Withdrawing) | Dipole-Dipole: Strong interaction with the sulfoxide dipole of DMSO.[1][2] |

| N-Ethyl Aniline | H-Bond Donor (Secondary Amine) | H-Bonding: The amine proton acts as a donor to the DMSO oxygen (strong acceptor).[1][2] |

| Piperazine Ring | Basic Secondary Amine | H-Bonding/Solvation: The piperazine nitrogen provides additional H-bond donor/acceptor sites, enhancing solubility in polar media.[1][2] |

Theoretical Solubility Prediction:

Based on the logP of similar nitroanilines (~2.0–3.[1][2]0) and the high dielectric constant of DMSO (

Experimental Protocol: Determination of Thermodynamic Solubility

To ensure data integrity, researchers must not rely on theoretical values.[1][2] The following protocol provides a self-validating system for determining the exact thermodynamic solubility of the compound.

Materials & Reagents[1][2][3]

-

Analyte: N-ethyl-2-nitro-5-(1-piperazinyl)aniline (>98% purity).

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, <0.1% water).

-

Internal Standard: Caffeine or Benzophenone (for HPLC validation).

-

Equipment: Thermomixer, HPLC-UV/Vis or LC-MS, 0.22 µm PTFE filters (DMSO compatible).

The "Saturation Shake-Flask" Workflow

This method ensures equilibrium is reached, distinguishing true thermodynamic solubility from kinetic solubility.[1][2]

Step 1: Supersaturation[1][2]

-

Weigh approximately 10 mg of the solid compound into a 1.5 mL amber microcentrifuge tube (protect from light due to nitro-group photosensitivity).

-

Add 100 µL of anhydrous DMSO.

-

Vortex vigorously for 1 minute.

-

Observation: If the solid dissolves completely, the solubility is >100 mg/mL.[1][2] Repeat by adding more solid until a visible precipitate remains (suspension).[1][2]

Step 2: Equilibration[1][2]

-

Place the suspension in a thermomixer set to 25°C (or target temperature).

-

Agitate at 750 rpm for 24 hours .

Step 3: Phase Separation & Sampling[1][2]

-

Centrifuge the samples at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Critical Step: Filter the supernatant through a 0.22 µm PTFE filter to remove nano-particulates that can skew concentration readings.[1][2]

Step 4: Quantification (HPLC-UV)[1][2]

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) for the solubility experiment.

Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting the critical filtration and quantification steps.

Stability, Handling, and Storage in DMSO

Understanding the stability of N-ethyl-2-nitro-5-(1-piperazinyl)aniline in DMSO is as critical as knowing its solubility.[1][2]

Hygroscopicity & "Crash-Out"

DMSO is highly hygroscopic.[1][2] It absorbs water from the atmosphere, which can alter the solvent's polarity.[1][2]

-

Risk: As water content increases, the solubility of the lipophilic nitroaniline decreases.[1][2]

-

Mitigation: Store DMSO stock solutions in single-use aliquots at -20°C. Use septum-sealed vials if accessing frequently.[1][2]

Freeze-Thaw Cycles

Repeated freezing and thawing can induce crystal growth (Ostwald ripening).[1][2]

-

Protocol: Upon thawing a frozen stock, always vortex and visually inspect for precipitates.[1][2] If solids are present, sonicate at 37°C for 5 minutes.

Chemical Stability[1][2]

Applications in Biological Assays[1][2]

When using this compound in cell-based or enzymatic assays, the final DMSO concentration is a limiting factor.[1][2]

| Parameter | Guideline |

| Stock Concentration | Prepare at 10 mM or 20 mM in 100% DMSO. |

| Assay Tolerance | Most cellular assays tolerate 0.1% - 0.5% DMSO .[1][2] |

| Dilution Strategy | Perform serial dilutions in 100% DMSO first, then perform the final dilution into the aqueous buffer (intermediate dilution step) to prevent precipitation "shock." |

References

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

-

Di, L., & Kerns, E. H. (2006).[1][2] "Profiling drug-like properties: assays and interpretations - Solubility." Drug Discovery Today: Technologies, 3(4), 427-433.[1][2] Link[1][2]

-

Gaylord Chemical. (2023).[1][2] "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Technical Bulletin. Link

-

PubChem. (2024).[1][2] "Compound Summary: 2-Nitro-5-(1-piperazinyl)aniline (CAS 96103-52-5)."[1][3] National Library of Medicine.[1][2] Link[1][2]

An In-depth Technical Guide to the Safe Handling of N-ethyl-2-nitro-5-(1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-ethyl-2-nitro-5-(1-piperazinyl)aniline was publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including nitroanilines, N-alkylanilines, and piperazine derivatives. The information herein is intended to provide a comprehensive safety framework based on scientific principles of chemical analogy and should be used in conjunction with rigorous laboratory safety practices and professional judgment.

Section 1: Compound Overview and Inferred Hazard Profile

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a complex organic molecule incorporating three key functional moieties: a nitroaniline core, an N-ethyl group, and a piperazine ring. Each of these components contributes to the overall chemical reactivity and toxicological profile of the molecule. This guide will deconstruct the potential hazards by examining the known safety profiles of these structural analogs.

-

Nitroaniline Moiety: The presence of the nitro group on the aniline ring is a primary driver of toxicological concern. Nitroanilines are known for their toxicity, particularly their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] They are often classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[1][2]

-

N-ethylaniline Moiety: The N-ethyl group can influence the compound's physical properties and metabolic pathways. N-alkylation of anilines can sometimes modulate their toxicokinetics. Like other anilines, it is anticipated to be toxic by ingestion, inhalation, and dermal absorption.[4]

-

Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can be sensitizers.[5][6] Inhalation may lead to respiratory tract irritation.[7] N-aminoethylpiperazine, a related compound, is classified as corrosive and can cause severe skin burns and eye damage.[5][8][9]

Based on this composite analysis, N-ethyl-2-nitro-5-(1-piperazinyl)aniline should be handled as a highly toxic substance with the potential for causing severe acute and chronic health effects.

Section 2: Hazard Identification and GHS Classification (Inferred)

While a definitive GHS classification is not available, a conservative classification based on its constituent parts is prudent.

| Hazard Class | Hazard Category (Inferred) | Hazard Statement (Inferred) | Pictograms |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Danger/Warning |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, liver) through prolonged or repeated exposure | Warning |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. All personnel handling this compound must be trained in these procedures, and the necessary safety equipment must be readily accessible.

General Advice:

Move the victim out of the contaminated area to fresh air.[10][11][12] Show this safety guide to the attending physician.[2][4][13]

If Inhaled:

-

If breathing has stopped, provide artificial respiration.[1][10][12] Do not use mouth-to-mouth resuscitation.

-

Seek immediate medical attention.[6]

In Case of Skin Contact:

-

Immediately remove all contaminated clothing and shoes.[3][10]

-

Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

-

Seek immediate medical attention.[10]

In Case of Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][12]

-

Seek immediate medical attention from an ophthalmologist.[2]

If Swallowed:

-

Do NOT induce vomiting. [1]

-

Never give anything by mouth to an unconscious person.[1][13]

-

Seek immediate medical attention. Call a poison control center or doctor immediately.[3][10][15]

Section 4: Safe Handling and Storage

Engineering Controls: The First Line of Defense

All work with N-ethyl-2-nitro-5-(1-piperazinyl)aniline must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood should have a face velocity of at least 100 feet per minute. Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

| PPE Item | Specifications | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) of sufficient thickness (minimum 0.11 mm). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of exposure for nitroanilines.[4][14] |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[13] |

| Lab Coat | A chemically resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for certain operations (e.g., weighing, spill cleanup). | Required when engineering controls are insufficient to maintain exposure below acceptable limits. |

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.[11][15][16]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

-

The storage area should be secured and accessible only to authorized personnel.[3][11][15]

Section 5: Spill and Leak Procedures

Emergency Response Workflow for Spills

Caption: Workflow for spill response management.

Section 6: Physical and Chemical Properties (Inferred)

| Property | Inferred Value/Description | Significance for Safe Handling |

| Appearance | Likely a colored (yellow to orange/red) solid. | The color can serve as a visual indicator of contamination. |

| Odor | May have a faint, musty, or amine-like odor. | Odor is not a reliable indicator of exposure; do not rely on it. |

| Solubility | Likely soluble in organic solvents; sparingly soluble in water. | Affects choice of decontamination solvents and environmental fate. |

| Vapor Pressure | Expected to be low at room temperature. | The risk of inhalation of vapors is lower than for volatile compounds, but dust inhalation is a primary concern. |

| Stability | Stable under recommended storage conditions. | Avoid heat, light, and incompatible materials to prevent decomposition. |

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under normal, dry storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[1][6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10] Reactions may be exothermic and violent.

-

Hazardous Decomposition Products: Combustion will produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][2][12]

Section 8: Toxicological Information (Inferred from Analogs)

This compound has not been fully investigated for its toxicological properties. The following information is based on data from structurally related nitroaniline and piperazine compounds.

-

Acute Toxicity: Expected to be highly toxic via oral, dermal, and inhalation routes.[3][4] The primary acute effect is likely methemoglobinemia, leading to cyanosis (bluish discoloration of the skin), confusion, and dizziness.

-

Skin and Eye Irritation: The piperazine and aniline moieties suggest a high potential for severe skin and eye irritation or corrosive damage.[5]

-

Sensitization: May cause allergic skin reactions (contact dermatitis) upon repeated exposure.[5][6]

-

Chronic Toxicity: Long-term exposure may lead to cumulative damage to the blood (anemia, methemoglobinemia) and liver.[1]

-

Carcinogenicity and Mutagenicity: Some nitroaromatic compounds and anilines have shown mutagenic activity in in vitro tests.[1] The carcinogenic potential for this specific compound is unknown. It should be handled as a potential carcinogen until data proves otherwise.

Section 9: Disposal Considerations

All waste containing N-ethyl-2-nitro-5-(1-piperazinyl)aniline must be treated as hazardous waste.

-

Waste Generation: Minimize waste generation through careful planning of experiments.

-

Containerization: Collect waste in designated, sealed, and properly labeled containers.[14]

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][10][15] Do not dispose of down the drain or in general waste.[15]

Section 10: Conclusion

N-ethyl-2-nitro-5-(1-piperazinyl)aniline is a compound that demands the utmost respect and caution in the laboratory. By understanding the inherent hazards of its constituent chemical groups and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks associated with its handling. A proactive and informed approach to safety is paramount when working with novel chemical entities of this nature.

References

-

PubChem. 2-Nitroaniline. National Center for Biotechnology Information. [Link]

-

West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]

-

PubChem. N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

Biosolve. 2-Nitroaniline Safety Data Sheet. [Link]

-

Carl ROTH. 4-Nitroaniline Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. p-nitroaniline Safety Data Sheet. [Link]

-

G.J. Chemical Company, Inc. Aminoethylpiperazine Safety Data Sheet. [Link]

-

Storyblok. Safety Data Sheet. [Link]

-

Cleanchem Laboratories. Material Safety Data Sheets N-Nitroso N-Ethyl Piperazine. [Link]

-

W.A. Hammond Drierite Co., LTD. Safety Data Sheet. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. [Link]

-

Flinn Scientific. Safety Data Sheet (SDS) Drierite®. [Link]

-

A&C Chemicals. N-Aminoethylpiperazine. [Link]

-

PubChem. N-(2-(1-Piperazinyl)ethyl)ethylenediamine. National Center for Biotechnology Information. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. gjchemical.com [gjchemical.com]

- 6. a.storyblok.com [a.storyblok.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. chemos.de [chemos.de]

- 16. westliberty.edu [westliberty.edu]

Pharmacophore modeling of N-ethyl-2-nitro-5-piperazinyl compounds

An In-Depth Technical Guide: Pharmacophore Modeling of N-ethyl-2-nitro-5-piperazinyl Compounds for Novel Drug Discovery

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic derivatization of this scaffold, such as with N-ethyl and 2-nitro groups, offers a pathway to modulate physicochemical properties and biological activity. Specifically, N-ethyl substitutions can influence lipophilicity and target engagement, while the electron-withdrawing nitro group can serve as a key pharmacophoric feature, often crucial for molecular recognition.[3][4][5] This guide provides a comprehensive, in-depth protocol for developing and validating a ligand-based pharmacophore model for a hypothetical series of N-ethyl-2-nitro-5-piperazinyl compounds. We will detail a self-validating workflow, from initial dataset curation to final model application in virtual screening, designed to identify novel bioactive molecules. The causality behind each methodological choice is explained to provide a framework for robust and predictive in-silico drug discovery.

Introduction: The Rationale for Targeting N-ethyl-2-nitro-5-piperazinyl Compounds

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The six-membered piperazine heterocycle is a cornerstone in drug design, prized for its unique structural and physicochemical properties.[2] Its two opposing nitrogen atoms can be functionalized to fine-tune target affinity and pharmacokinetic profiles, and they often serve as hydrogen bond acceptors, contributing to a molecule's solubility and bioavailability.[1][6] This versatility has led to the incorporation of the piperazine moiety into a wide range of therapeutics, including anticancer agents like imatinib and antipsychotics.[2][3]

Biofunctional Significance of Key Substituents

The specific decoration of the piperazine core dictates its biological effect. In our target class, two substituents are of particular interest:

-

The N-ethyl Group: Alkyl substitutions on the piperazine nitrogen, such as the N-ethyl group, directly impact the molecule's lipophilicity, size, and conformational flexibility. These modifications can be critical for optimizing binding pocket interactions and improving cell permeability. Studies on various N-ethyl-piperazinyl amides have demonstrated significant cytotoxic potential against cancer cell lines, underscoring the role of this group in achieving potent bioactivity.[3][5][7]

-

The 2-Nitro Group: The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties.[4] It can act as a strong hydrogen bond acceptor and engage in specific interactions within a protein binding site. Its presence is fundamental to the activity of various established drugs, where it often acts as a key pharmacophore that is recognized by the biological target.[4]

The Objective: Developing a Predictive Pharmacophore Model

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[8] Pharmacophore modeling is a powerful computational technique used to build a 3D hypothesis of these features.[9][10] The primary objective of this guide is to outline a rigorous, field-proven workflow to construct a predictive ligand-based pharmacophore model for N-ethyl-2-nitro-5-piperazinyl compounds. This model will then serve as a sophisticated 3D query for virtual screening, enabling the efficient identification of novel compounds with a high probability of possessing the desired biological activity.[8]

Foundational Principles of Pharmacophore Modeling

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The strategy for pharmacophore generation depends on the available information about the biological target.[10]

-

Structure-Based Modeling: This approach is used when the 3D structure of the target protein (e.g., from X-ray crystallography) is known.[9] The model is built by analyzing the key interaction points within the protein's binding site.[10]

-

Ligand-Based Modeling: When the target structure is unknown, but a set of active and inactive ligands is available, a ligand-based approach is employed.[8][11] This method relies on the fundamental principle that molecules with similar biological activities often share a common binding mode and, therefore, a common 3D arrangement of pharmacophoric features.[9]

Causality of Choice: For a novel compound series where the precise molecular target may not yet be confirmed, the ligand-based approach is the most logical and powerful starting point. It allows us to distill the structure-activity relationship (SAR) from existing chemical matter into a predictive model without prior knowledge of the target protein.

Core Pharmacophoric Features

A pharmacophore model is composed of several key feature types that represent different physicochemical properties:

-

Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., oxygen or nitrogen) capable of accepting a hydrogen bond. The nitro group is a classic example.

-

Hydrogen Bond Donor (HBD): A functional group with a hydrogen atom attached to an electronegative atom (e.g., -NH, -OH).

-

Hydrophobic (HY): A non-polar group (e.g., alkyl chains like the N-ethyl group, phenyl rings).

-

Aromatic Ring (AR): A planar, cyclic, conjugated system.

-

Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH.

Experimental Workflow: A Step-by-Step Protocol

This section details a robust, self-validating protocol for generating a ligand-based pharmacophore model.

Phase 1: Dataset Preparation and Curation

The quality of the input data directly determines the predictive power of the final model.

Protocol 3.1: Dataset Curation

-

Assemble Ligand Dataset: Collect a set of N-ethyl-2-nitro-5-piperazinyl analogues with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values). The dataset should be structurally diverse to ensure the model's broad applicability.

-

Define Activity Thresholds: Categorize the compounds into "active" and "inactive" sets. A common approach is to classify compounds with IC₅₀ < 1 µM as "active," those with IC₅₀ > 10 µM as "inactive," and exclude those in the intermediate range to create a clear distinction.

-

Data Partitioning: Divide the dataset into a training set and a test set .[12]

-

Training Set (approx. 70-80% of data): This set, containing both active and inactive molecules, will be used to generate the pharmacophore hypotheses.

-

Test Set (approx. 20-30% of data): This set is held back and used only for validating the final model. It must not be used during model generation.[12]

-

Trustworthiness Principle: This partitioning is the cornerstone of a self-validating system. A model that performs well on the data it was trained on, but fails to predict the activity of the unseen test set, is not a trustworthy or predictive model.

-

Phase 2: Pharmacophore Model Generation

This phase involves the computational steps to create the 3D pharmacophore hypotheses.

Protocol 3.2: Model Generation

-

Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[9]

-

Rationale: Ligands are flexible and adopt a specific "bioactive" conformation to bind to their target. Exploring the conformational space is essential to identify this relevant shape.[9]

-

-

Common Feature Identification & Alignment: Use a suitable algorithm (e.g., provided in software like PHASE, LigandScout, or MOE) to identify the pharmacophoric features common to the active molecules in the training set. The algorithm then superimposes the molecules based on these shared features.[9]

-

Hypothesis Generation: The software generates multiple pharmacophore hypotheses, each representing a different 3D arrangement of features that could explain the activity of the training set molecules.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and avoids mapping to the inactive ones. The scores (e.g., survival score, fit score) help rank the hypotheses from most to least plausible.

Phase 3: Rigorous Model Validation

This is the most critical phase to ensure the model is predictive, not merely descriptive.[13]

Protocol 3.3: Model Validation

-

Internal Validation: Assess how well the top-ranked hypotheses fit the training set data. This is a preliminary check.

-

External Validation: Use the test set (which the model has never seen) to perform a definitive validation.

-

Submit the test set compounds (a mix of actives and inactives) to be screened against the generated pharmacophore model.

-

Self-Validation Check: A robust model should correctly identify most of the active compounds in the test set as "hits" (i.e., they match the pharmacophore) and correctly identify most of the inactive compounds as "non-hits."

-

-

Statistical Assessment: Quantify the model's performance using established metrics. This involves calculating the number of True Positives (TP), True Negatives (TN), False Positives (FP), and False Negatives (FN). Key metrics include:

-

Sensitivity: The ability to correctly identify active compounds (TP / (TP + FN)).

-

Specificity: The ability to correctly identify inactive compounds (TN / (TN + FP)).

-

Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to a random selection.[13]

-

A well-validated model will have high values for all these metrics.

-

Application of the Validated Pharmacophore Model

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.

-

Virtual Screening: The 3D pharmacophore model is used as a query to rapidly screen large chemical databases (e.g., ZINC, PubChem) containing millions of compounds.[8] This process filters out molecules that do not match the essential features, drastically reducing the number of compounds that need to be synthesized and tested experimentally.

-

Lead Optimization: The model can guide the modification of existing lead compounds. By understanding the key features required for activity, chemists can design new derivatives with improved potency and properties.

Visualization & Data Presentation

Clear presentation of data and workflows is essential for communicating the results of a pharmacophore modeling study.

Data Tables

Table 1: Hypothetical Ligand Dataset for Model Generation

| Compound ID | Structure | IC₅₀ (µM) | Activity Class | Set |

|---|---|---|---|---|

| Cmpd-01 | (Structure Image) | 0.05 | Active | Training |

| Cmpd-02 | (Structure Image) | 0.12 | Active | Training |

| Cmpd-03 | (Structure Image) | 25.0 | Inactive | Training |

| Cmpd-04 | (Structure Image) | 0.08 | Active | Test |

| Cmpd-05 | (Structure Image) | 50.0 | Inactive | Test |

Table 2: Validation Metrics for the Top-Ranked Pharmacophore Model

| Metric | Value | Interpretation |

|---|---|---|

| Sensitivity | 0.92 | The model correctly identifies 92% of active compounds. |

| Specificity | 0.88 | The model correctly identifies 88% of inactive compounds. |

| Enrichment Factor (1%) | 45.6 | The model is 45.6 times better at finding actives in the top 1% of a screened library than random chance. |

| Overall Assessment | Excellent | The model is highly predictive and suitable for virtual screening. |

Mandatory Visualizations

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Caption: A hypothetical 3D pharmacophore model for bioactive compounds.

Conclusion and Future Perspectives

This guide has outlined a rigorous, scientifically-grounded workflow for the development and validation of a ligand-based pharmacophore model for N-ethyl-2-nitro-5-piperazinyl compounds. By adhering to a protocol that emphasizes dataset quality and stringent external validation, researchers can generate a highly predictive 3D model. Such a model is an invaluable asset in modern drug discovery, enabling the rapid and cost-effective identification of novel lead candidates through virtual screening.

Future work should focus on synthesizing and testing the top-ranked hits from the virtual screen. Once a set of novel, active compounds is confirmed, these can be used in conjunction with the initial model to identify a potential biological target. Following target identification, the synergistic use of pharmacophore modeling with structure-based techniques like molecular docking can further refine lead compounds, paving the way for the development of next-generation therapeutics.[14][15]

References

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

-

Pharmacophore modeling. Fiveable. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press. [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553. [Link]

-

Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Bentham Science. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

-

Sarkar, S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research (JETIR), 11(12). [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150. [Link]

-

Uslu, H., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. [Link]

-

Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]

-

An, L., et al. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. Free Radical Biology and Medicine, 24(7-8), 1206-1211. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

-

(PDF) Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers. [Link]

-

O'Connor, C., & Pilgrim, W. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed. [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. fiveable.me [fiveable.me]

- 10. dovepress.com [dovepress.com]

- 11. columbiaiop.ac.in [columbiaiop.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. aast.edu [aast.edu]

- 14. benthamdirect.com [benthamdirect.com]

- 15. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: A Robust Protocol for Nucleophilic Aromatic Substitution (SNAr) of Piperazine with Nitro-Activated Aryl Halides

Introduction

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse therapeutic areas, including antidepressants, antipsychotics, and anti-cancer agents.[1][2][3] One of the most fundamental and efficient methods for forging the critical C-N bond in these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This application note provides an in-depth guide to the SNAr protocol for coupling piperazine with nitro-activated anilines (or more generally, nitro-activated aryl halides), a reaction favored for its operational simplicity and high potential yield.

This document will elucidate the underlying mechanism, detail the critical parameters that govern reaction success, provide a robust step-by-step experimental protocol, and offer troubleshooting guidance. The insights are tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process, distinct from SN1 or SN2 mechanisms.[5][6] Its success hinges on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[7] However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a leaving group (e.g., a halide), renders the ring electrophilic and susceptible to nucleophilic attack.[5][8]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[6]

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8] The stability of this complex is crucial, and it is significantly enhanced by the ortho or para nitro group, which delocalizes the negative charge through resonance.[7][8]

-

Rearomatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final N-arylpiperazine product.[6]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The efficiency of an SNAr reaction is a multifactorial equation. Careful consideration of each parameter is essential for achieving high yields and purity.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Aryl Substrate | Fluoro- or Chloro-nitroarenes | The leaving group ability in SNAr is often F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[9] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[8][9] |

| Nucleophile | Piperazine | Piperazine is a symmetrical, cyclic secondary amine. Using it in slight excess (1.2–1.5 eq.) can drive the reaction to completion. If mono-arylation is desired, careful control of stoichiometry is needed to avoid di-arylation, although this is often less of a concern with deactivated piperazine products. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | A base is required to neutralize the H-X acid formed during the reaction. Inorganic bases like potassium or cesium carbonate are effective, inexpensive, and easy to remove during work-up.[10][11] Tertiary amines like triethylamine (Et₃N) or Hünig's base (DIPEA) can also act as both a base and, in some cases, a solvent.[10][11] |

| Solvent | DMSO, DMF, NMP, Acetonitrile | Polar aprotic solvents are critical.[9][10] They effectively solvate cations but leave the nucleophile relatively "naked" and more reactive.[9] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common choices due to their high boiling points, allowing for a wide range of reaction temperatures.[10][11] |

| Temperature | 80–140 °C | Most SNAr reactions require heating to overcome the activation energy associated with disrupting the aromatic ring.[9] The optimal temperature depends on the reactivity of the specific substrates. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[12] |

Detailed Experimental Protocol: Synthesis of 1-(2,4-dinitrophenyl)piperazine

This protocol describes a representative procedure for the reaction between 1-chloro-2,4-dinitrobenzene and piperazine.

Materials and Reagents:

-

1-Chloro-2,4-dinitrobenzene (1.0 eq.)

-

Piperazine (1.5 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Experimental Workflow Diagram:

Caption: A typical workflow for SNAr synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 eq.), piperazine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous DMSO (to achieve a concentration of ~0.5 M with respect to the aryl halide) via a syringe.

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to yield the pure 1-(2,4-dinitrophenyl)piperazine.[13]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient temperature; Inactive reagents; Wet solvent/reagents. | Gradually increase the reaction temperature, monitoring for decomposition.[9] Ensure piperazine is of good quality and the solvent is anhydrous. Use freshly dried K₂CO₃. |

| Side Product Formation | Reaction temperature too high; Di-substitution of piperazine. | Reduce the reaction temperature. Use a more controlled stoichiometry, perhaps adding the aryl halide slowly to a solution of excess piperazine to favor mono-substitution. |

| Difficult Purification | Residual high-boiling solvent (DMSO/DMF); Co-eluting impurities. | Ensure the aqueous work-up is thorough to remove as much DMSO/DMF as possible. If purification by chromatography is difficult, consider converting the product to a salt (e.g., hydrochloride or diacetate) to facilitate purification by crystallization, followed by regeneration of the free base.[14][15] |

Context: Alternative Synthetic Routes

While SNAr is a powerful tool, other methods exist for the synthesis of N-arylpiperazines, each with its own advantages. Understanding these alternatives provides a more complete picture for synthetic strategy.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[16] This method has an exceptionally broad scope and functional group tolerance but requires expensive metal catalysts and ligands.[1][3][17]

-

Ullmann Condensation: A copper-catalyzed reaction that is one of the oldest methods for forming C-N bonds.[18][19] Traditional Ullmann reactions required harsh conditions (high temperatures), but modern ligand-assisted protocols have significantly improved its utility.[18][20]

Conclusion

The nucleophilic aromatic substitution reaction between piperazine and nitro-activated aryl halides is a highly reliable and scalable method for the synthesis of N-arylpiperazines. By understanding the core addition-elimination mechanism and carefully controlling key parameters such as solvent, temperature, and base, researchers can consistently achieve high yields of the desired products. This protocol serves as a validated starting point for the synthesis of valuable building blocks in pharmaceutical and materials science research.

References

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 12. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openaccesspub.org [openaccesspub.org]

- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reduction Protocols for N-ethyl-2-nitro-5-(1-piperazinyl)aniline

This Application Note provides a comprehensive technical guide for the reduction of N-ethyl-2-nitro-5-(1-piperazinyl)aniline to its corresponding diamine, N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine .

This transformation is a critical intermediate step in the synthesis of benzimidazole-based pharmaceuticals (e.g., kinase inhibitors, antipsychotics). The resulting ortho-diamine is highly electron-rich and sensitive to oxidation, requiring specific handling protocols to ensure high yield and purity.

Executive Summary

The reduction of N-ethyl-2-nitro-5-(1-piperazinyl)aniline (Compound 1 ) yields N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine (Compound 2 ). This reaction converts the electron-withdrawing nitro group into an electron-donating primary amine, creating a highly reactive 1,2-diamine core.

Key Challenges:

-

Oxidative Instability: The product (Compound 2 ) is an electron-rich phenylenediamine derivative prone to rapid air oxidation (turning purple/black).

-

Piperazine Solubility: The polar piperazine moiety dictates solvent choice (alcohols/water) but can complicate extraction from aqueous byproducts.

-

Regioselectivity: While not a major issue in reduction, ensuring the N-ethyl group remains intact (avoiding dealkylation) is crucial.

This guide presents two validated protocols: Catalytic Hydrogenation (Method A, Gold Standard) and Chemical Reduction via Sodium Dithionite (Method B, Robust Alternative).

Chemical Context & Reaction Scheme

Substrate: N-ethyl-2-nitro-5-(1-piperazinyl)aniline Product: N-ethyl-5-(1-piperazinyl)-1,2-benzenediamine (also referred to as 4-(1-piperazinyl)-N1-ethyl-1,2-phenylenediamine).

Reaction Pathway

The transformation involves the six-electron reduction of the nitro group.

Application Notes & Protocols: One-Pot Reductive Cyclization of N-ethyl-2-nitro-5-(1-piperazinyl)aniline for the Synthesis of Bio-relevant Benzimidazoles

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of 1,2,6-trisubstituted benzimidazoles starting from N-ethyl-2-nitro-5-(1-piperazinyl)aniline. We detail two robust, one-pot reductive cyclization methodologies: a classical approach using sodium dithionite with various aldehydes and a modern, sustainable electrochemical approach.[2][3] These protocols are designed for researchers in medicinal chemistry and drug development, offering a versatile pathway to novel benzimidazole derivatives. The causality behind procedural choices, optimization strategies, and troubleshooting are discussed to ensure reliable and reproducible outcomes.

Mechanistic Principles of Reductive Cyclization

The synthesis of benzimidazoles from ortho-nitroanilines is a powerful one-pot transformation that proceeds via a tandem reaction sequence. This approach is highly efficient as it circumvents the need to isolate the often unstable ortho-phenylenediamine intermediate.[4] The overall process can be dissected into two primary stages that occur sequentially in the same reaction vessel.

Stage 1: In Situ Reduction of the Nitro Group The reaction is initiated by the reduction of the nitro group on the N-ethyl-2-nitro-5-(1-piperazinyl)aniline precursor. This creates the key intermediate, N¹-ethyl-4-(piperazin-1-yl)benzene-1,2-diamine. Common reducing agents for this step include sodium dithionite (Na₂S₂O₄), which is a mild, inexpensive, and effective choice compatible with a range of functional groups.[2][5] The mechanism involves electron transfer from the dithionite ion.[6]

Stage 2: Condensation and Aromatizing Cyclization The newly formed, highly reactive 1,2-diamine intermediate immediately reacts with an electrophilic one-carbon source, typically an aldehyde. The initial condensation forms a Schiff base (imine) intermediate. Subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon leads to a dihydrobenzimidazole intermediate, which then undergoes aromatization (often via oxidation by air or other components in the mixture) to yield the stable benzimidazole ring system.[7]

Experimental Protocols

This section provides two distinct, validated protocols for the synthesis of 1-ethyl-2-substituted-6-(piperazin-1-yl)-1H-benzo[d]imidazoles.

Protocol 1: Sodium Dithionite-Mediated Reductive Cyclization

This classic and highly versatile method employs sodium dithionite as the reducing agent and is compatible with a wide array of aromatic and aliphatic aldehydes.[2][4] The choice of Na₂S₂O₄ is advantageous due to its low cost, operational simplicity, and efficacy under mild conditions.[5]

Workflow Diagram

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| N-ethyl-2-nitro-5-(1-piperazinyl)aniline | >97% | Custom Synthesis | Starting material. |

| Substituted Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Sigma-Aldrich | 1.1 equivalents. |

| Sodium Dithionite (Na₂S₂O₄) | 85-90% technical | Loba Chemie, Merck | 3.0 equivalents. Prepare solution fresh.[4] |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | Lab prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

| Round-bottom flask, condenser, magnetic stirrer | - | - | Standard glassware. |

Step-by-Step Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-ethyl-2-nitro-5-(1-piperazinyl)aniline (1.0 eq, e.g., 2.50 g).

-

Add the desired aldehyde (1.1 eq) followed by ethanol (40 mL).

-

Stir the mixture and heat to 75 °C using an oil bath.

-

In a separate beaker, dissolve sodium dithionite (3.0 eq) in deionized water (20 mL). Note: A fresh solution should always be used as Na₂S₂O₄ can decompose in water.[4]

-

Add the aqueous sodium dithionite solution dropwise to the heated reaction mixture over 30 minutes.

-

After the addition is complete, maintain the reaction at reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroaniline spot has been consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol) to afford the pure 1-ethyl-2-substituted-6-(piperazin-1-yl)-1H-benzo[d]imidazole.

Protocol 2: Electrochemical Reductive Cyclization

Electrosynthesis represents a green and efficient alternative, avoiding the use of stoichiometric chemical reductants and often proceeding under mild, open-air conditions.[3][8] This method utilizes an electric current to drive the tandem nitro reduction and subsequent cyclization.

Workflow Diagram

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| N-ethyl-2-nitro-5-(1-piperazinyl)aniline | >97% | Custom Synthesis | Starting material. |

| Substituted Aldehyde (e.g., 4-Methoxybenzaldehyde) | Reagent Grade | Sigma-Aldrich | 1.5 equivalents. |

| Lithium Perchlorate (LiClO₄) | Anhydrous | Sigma-Aldrich | Supporting electrolyte. |

| Acetonitrile (MeCN) | HPLC Grade | Fisher Scientific | Solvent. |

| Graphite plate electrodes (Anode & Cathode) | - | - | Standard for electrosynthesis. |

| DC Power Supply | - | - | For applying constant current. |

| Undivided electrolysis cell (e.g., 25 mL beaker) | - | - | Reaction vessel. |

Step-by-Step Procedure

-

Set up an undivided electrolysis cell (e.g., a 25 mL beaker) with two graphite plate electrodes (e.g., 1.5 cm x 1.5 cm) placed parallel to each other at a distance of 1.0 cm.

-

To the cell, add N-ethyl-2-nitro-5-(1-piperazinyl)aniline (1.0 eq, e.g., 0.5 mmol), the desired aldehyde (1.5 eq), and lithium perchlorate (LiClO₄, 2.0 eq) as the supporting electrolyte.

-

Add acetonitrile (15 mL) as the solvent and stir the mixture at room temperature.

-

Connect the electrodes to a DC power supply and conduct the electrolysis under a constant current of 15 mA.

-

Continue the electrolysis for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, disconnect the power supply and remove the electrodes.

-

Concentrate the reaction mixture under reduced pressure.

-

Add deionized water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.